2,9-Diphenyl-1,10-phenanthroline

Vue d'ensemble

Description

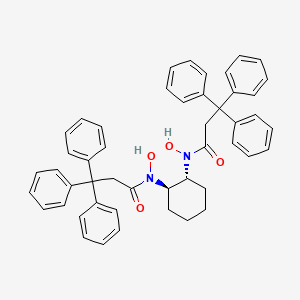

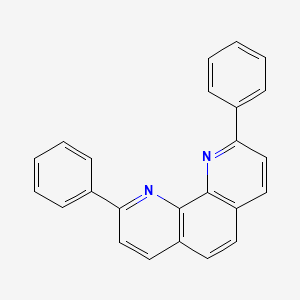

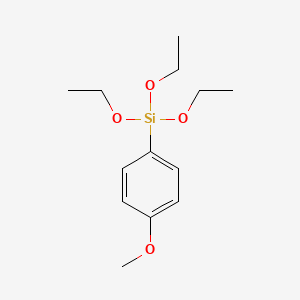

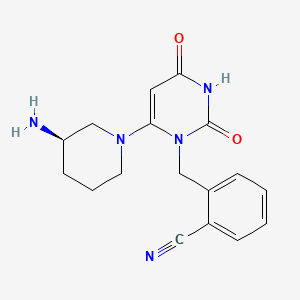

2,9-Diphenyl-1,10-phenanthroline (DPP) is a type of organic compound that is widely used in scientific research due to its stability and versatility. It is a simple aromatic compound composed of two benzene rings and a phenanthroline group. It has a wide range of applications in various fields such as organic synthesis, catalysis, and biochemistry.

Applications De Recherche Scientifique

Photoactivatable Chemotherapy

- Scientific Field : Pharmaceuticals

- Application Summary : A Ru (II)-Strained Complex with 2,9-Diphenyl-1,10-phenanthroline Ligand is used to induce selective photoactivatable chemotherapeutic activity on human alveolar carcinoma cells .

- Methods of Application : The complex is taken up by the cells and upon photoactivation, it exhibits selective, potent anticancer activity .

- Results : The complex showed a significant increase in cell rounding and detachment, loss of membrane integrity, and DNA damage. Flow cytometry experiments confirmed that the cells undergo apoptosis when treated with the complex followed by photoactivation .

Antiprotozoal Evaluation

- Scientific Field : Pathogens

- Application Summary : 2,9-Bis [(substituted-aminomethyl)]-4,7-phenyl-1,10-phenanthroline derivatives were designed, synthesized, and evaluated in vitro against three protozoan parasites .

- Methods of Application : The derivatives were synthesized and their antiprotozoal activity was evaluated in vitro .

- Results : The substituted diphenylphenanthroline derivative showed potent antimalarial activity with a ratio of cytotoxic to antiparasitic activities of 505.7 against the P. falciparum CQ-resistant strain W2 .

Colorimetric Determination of Copper

- Scientific Field : Chemical Analysis

- Application Summary : 2,9-Dimethyl-1,10-phenanthroline is used as a reagent for the colorimetric determination of copper .

- Methods of Application : It acts as a chelating agent in the colorimetric determination of copper .

- Results : The specific results or outcomes of this application are not provided in the source .

Light Outcoupling Layer in Organic Light-Emitting Devices

- Scientific Field : Optoelectronics

- Application Summary : 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP) is used as a light outcoupling layer in top-emitting organic light-emitting devices .

- Methods of Application : BCP is applied as a layer in the device, which includes a tris (8-hydroxyquinoline) aluminum emission layer .

- Results : The specific results or outcomes of this application are not provided in the source .

Ultraviolet Photovoltaic Response

- Scientific Field : Optoelectronics

- Application Summary : 2,9-Dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP) is used in organic UV photovoltaic photodetectors .

- Methods of Application : BCP is used as an efficient hole or exciton-blocking material in PV cells and electroluminescent (EL) devices .

- Results : The specific results or outcomes of this application are not provided in the source .

Organic Synthesis and Organic Luminescent Materials

- Scientific Field : Organic Chemistry

- Application Summary : 2,9-Diphenyl-1,10-phenanthroline can be used as a synthetic building block for organic synthesis and organic luminescent materials .

- Methods of Application : It can be used for the modification and derivatization of bioactive molecules and optoelectronic materials .

- Results : The specific results or outcomes of this application are not provided in the source .

Semi-Transparent Perovskite Solar Cells

- Scientific Field : Solar Energy

- Application Summary : A charge transfer induced 2,9-dimethyl-4,7-diphenyl-1,10-phenanthroline (BCP):Ag complex is employed to mediate the electrical contact between a C60 electron-transport layer and sputtered indium-zinc oxide (IZO) top electrode in semi-transparent perovskite solar cells .

- Methods of Application : The BCP:Ag complex can reduce the electron extraction barrier, create beneficial gap states for electron transport, serve as a hole blocking layer to suppress charge recombination, and protect the C60 underlayer from the sputtering damage .

- Results : The optimized electrical contact at the C60/BCP:Ag/IZO interface significantly recovered the fill factor of the inverted semi-transparent perovskite solar cell from 71.8% to 80.1%, yielding a device efficiency of 18.19% .

Propriétés

IUPAC Name |

2,9-diphenyl-1,10-phenanthroline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16N2/c1-3-7-17(8-4-1)21-15-13-19-11-12-20-14-16-22(18-9-5-2-6-10-18)26-24(20)23(19)25-21/h1-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVCVRVKEIKXBIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=CC4=C3N=C(C=C4)C5=CC=CC=C5)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60458144 | |

| Record name | 2,9-diphenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,9-Diphenyl-1,10-phenanthroline | |

CAS RN |

25677-69-4 | |

| Record name | 2,9-diphenyl-1,10-phenanthroline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60458144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-4-((3R,5S,6R,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B1589435.png)